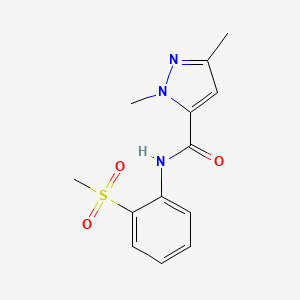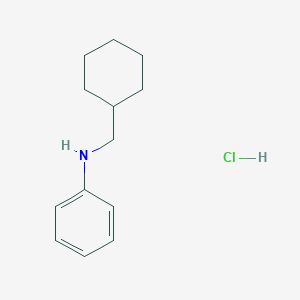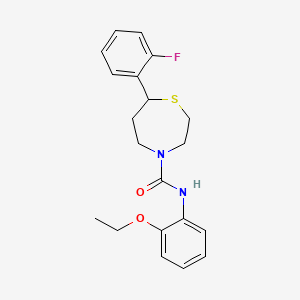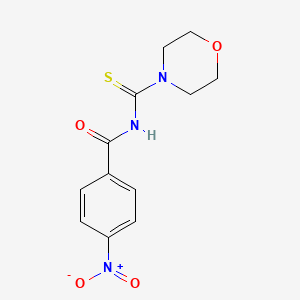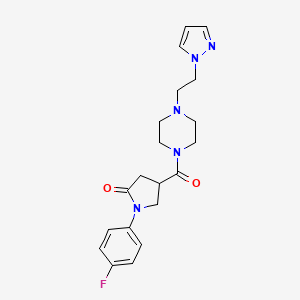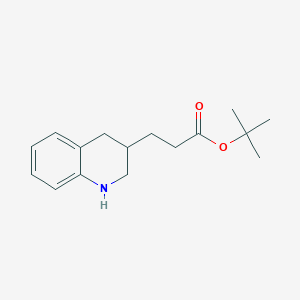
tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate is a derivative of tetrahydroquinoline, which is a heterocyclic chemical compound consisting of a quinoline structure with hydrogenation at the 1,2,3,4-positions. The tert-butyl group attached to the propanoate moiety indicates the presence of a bulky alkyl group, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been explored in various studies. For instance, a co-catalytic system involving CuI and di-tert-butyl azodicarboxylate was developed for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions, which could potentially be applied to the synthesis of tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate . Another study improved the synthesis of a tetrahydroisoquinoline derivative using a modified Pictet-Spengler reaction, which could offer insights into the synthesis of similar compounds . Additionally, the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction leading to imidazoquinolines suggests a method for introducing nitrogen-containing groups into the tetrahydroquinoline framework .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be influenced by the substituents attached to the quinoline ring. For example, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits intramolecular charge transfer and dual fluorescence, indicating that the tert-butyl group can affect the electronic properties of the molecule . This suggests that the tert-butyl group in tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate may also influence its electronic structure and reactivity.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can participate in various chemical reactions. The palladium-catalyzed cascade reactions of gem-dibromovinylanilines with tert-butyl isocyanide and arylboronic acids to form 3-aryl-2-aminoquinolines demonstrate the potential for complex transformations involving tetrahydroquinoline structures . The tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols using a dihydroisoquinoline reagent indicates the reactivity of tert-butyl protected compounds towards nucleophilic species .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives can vary widely depending on their substitution patterns. For instance, the intramolecular charge transfer dynamics of NTC6, a rigid analogue of DMABN, show that the tert-butyl group can significantly affect the photophysical properties of the molecule . The coherent and homogeneous intramolecular charge-transfer dynamics of NTC6 further illustrate the impact of the tert-butyl group on the electronic properties of the molecule . Additionally, the synthesis of an orthogonally protected boronic acid analog of aspartic acid demonstrates the versatility of tert-butyl protected compounds in synthetic chemistry .
Propiedades
IUPAC Name |
tert-butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)9-8-12-10-13-6-4-5-7-14(13)17-11-12/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILOCAMKWNKFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2523134.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2523136.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2523137.png)
![4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2523140.png)
![1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2523142.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)
![6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2523146.png)
![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)
